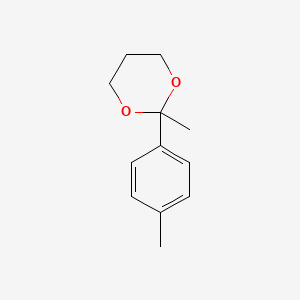
2-Methyl-2-(4-methylphenyl)-1,3-dioxane
Descripción general
Descripción
2-Methyl-2-(4-methylphenyl)-1,3-dioxane is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry
- Synthesis Intermediate : 2-Methyl-2-(4-methylphenyl)-1,3-dioxane serves as a valuable intermediate in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation and substitution.
- Reactivity Studies : The compound's reactivity can be investigated to develop new synthetic pathways for other organic compounds.
Biology
- Biological Interactions : Research has focused on the interactions of this compound with biological macromolecules, such as proteins and nucleic acids. Understanding these interactions can provide insights into its potential therapeutic uses.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could have implications for drug development.
Medicine
- Pharmacological Potential : The compound is being explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities. Its structural characteristics may allow it to modulate biological pathways relevant to disease progression.
- Therapeutic Agent Development : Ongoing research aims to evaluate its efficacy as a therapeutic agent against various diseases, particularly those related to inflammation and cancer.
Case Studies
Several studies have highlighted the applications of this compound in scientific research:
Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed promising results in inhibiting the growth of cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating its potential as an anticancer agent.
Case Study 2: Enzyme Interaction
Research investigating the enzyme inhibition properties of this compound showed that it could effectively inhibit key enzymes involved in metabolic disorders. This suggests a potential role in developing treatments for conditions such as diabetes or obesity.
Data Summary
| Application Area | Description | Findings |
|---|---|---|
| Chemistry | Synthesis Intermediate | Valuable for creating complex organic molecules |
| Biology | Biological Interactions | Potential interactions with proteins and nucleic acids |
| Medicine | Pharmacological Potential | Investigated for anti-inflammatory and anticancer effects |
Análisis De Reacciones Químicas
Reaction Types
Dioxanes generally undergo reactions influenced by their cyclic ether structure and substituents. For 2-Methyl-2-(4-methylphenyl)-1,3-dioxane , the following reactions are anticipated based on dioxane chemistry:
1. Nucleophilic Ring Opening
-
Mechanism : Acidic conditions (e.g., H₃O⁺) cleave the ether oxygen, leading to ring-opening via nucleophilic attack.
-
Substituent Influence : The bulky 4-methylphenyl group may sterically hinder nucleophilic attack at the less substituted oxygen, favoring cleavage at the more accessible site.
2. Acid-Catalyzed Hydrolysis
-
Mechanism : Similar to ring-opening, hydrolysis under acidic conditions generates diol and ketone fragments.
-
Example : For dioxanes like 2-Methyl-2-phenyl-1,3-dioxane, hydrolysis yields acetophenone derivatives.
3. Substitution Reactions
-
Mechanism : Substituents (e.g., methyl, phenyl) may participate in electrophilic substitution or alkylation under appropriate conditions.
Acidic Ring Opening
| Reaction | Conditions | Products |
|---|---|---|
| Hydrolysis | H₃O⁺ (e.g., H₂SO₄) | Diol + ketone (e.g., 4-methylbenzaldehyde) |
| Nucleophilic cleavage | Acid, nucleophile (e.g., H₂O, ROH) | Corresponding diol derivatives |
Supporting Data :
-
For 2-Methyl-2-phenyl-1,3-dioxane, hydrolysis under acidic conditions yields acetophenone.
-
Steric effects from the 4-methylphenyl group may reduce reaction rates compared to unsubstituted dioxanes.
Experimental Considerations
-
Analytical Techniques : NMR and mass spectrometry are used to monitor reaction progress and identify products.
-
Catalysts : Acid catalysts (e.g., p-toluenesulfonic acid) are common for ring-opening and hydrolysis .
Research Gaps
-
Specific Data : No direct experimental data for This compound was found in the provided sources.
-
Substituent Effects : Quantitative studies on how the 4-methylphenyl group alters reactivity (e.g., steric hindrance, electronic effects) are needed.
References EvitaChem (2025). 2-Methyl-2-phenyl-1,3-dioxane. PubChem (2025). 2-Methyl-2-phenyl-1,3-dioxane. US Patent Application (2007). 2-Methyl-2-alkenyl-substituted 1,3-dioxanes. NIST WebBook (2004). 1,3-Dioxane, 2-methyl-.
Propiedades
Número CAS |
59356-52-4 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-10-4-6-11(7-5-10)12(2)13-8-3-9-14-12/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
SVHWGVTWTUENJY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(OCCCO2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













